molecular formula C26H26N2O7 B2469599 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone CAS No. 449764-80-1

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone

Cat. No. B2469599
CAS RN: 449764-80-1
M. Wt: 478.501
InChI Key: DUROIRICWIGFOM-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C26H26N2O7 and its molecular weight is 478.501. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure Identification and Analysis

A study by Pudjiastuti et al. (2010) identified a new benzylisoquinoline alkaloid, closely related to the compound , from the leaves of Beilschmiedia brevipes. This discovery highlights the potential for new compounds in natural sources and their structural elucidation using spectroscopic methods (Pudjiastuti et al., 2010).

Synthesis and Derivatives

Roberts et al. (1997) conducted a study on the synthesis of various derivatives from 6,7-Dimethoxy-4-methylquinoline. This research indicates the chemical's potential as a precursor in synthesizing complex heterocyclic compounds, which could be significant for pharmaceutical development (Roberts et al., 1997).

Pharmacological Applications

A study on the cytotoxic activity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines, including derivatives of 6,7-dimethoxy-3,4-dihydroisoquinolin, revealed the potential for the development of new cancer therapeutics. This research demonstrates the importance of molecular size for cytotoxicity induction (Hatano et al., 2009).

Conformational Analysis

Sohár et al. (1992) conducted a conformational analysis of stereoisomeric tetrahydroisoquinoline derivatives. This research provides insights into the structural aspects of similar compounds and their potential implications in drug design (Sohár et al., 1992).

Heterocyclization Reactions

A study by Osyanin et al. (2011) explored the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides, leading to the formation of complex heterocyclic compounds. This research opens up possibilities for creating novel compounds with unique properties (Osyanin et al., 2011).

Alkylation Studies

Kametani et al. (1977) investigated the alkylation of dihydroisoquinoline derivatives, providing a methodological approach that could be applicable to related compounds for the synthesis of pharmacologically active molecules (Kametani et al., 1977).

NMDA Receptor Modulation

Research by Ogden and Traynelis (2013) identified a compound structurally similar to the query chemical as a positive allosteric modulator of NMDA receptors. This finding suggests the potential for the development of novel neurotherapeutics (Ogden & Traynelis, 2013).

properties

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-32-18-8-10-19(11-9-18)35-16-23-21-15-25(34-3)24(33-2)14-17(21)12-13-27(23)26(29)20-6-4-5-7-22(20)28(30)31/h4-11,14-15,23H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROIRICWIGFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone

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